Product packaging for Boc-D-Dab(Z)-OH.DCHA(Cat. No.:CAS No. 101854-42-6)

Boc-D-Dab(Z)-OH.DCHA

Cat. No.: B613336
CAS No.: 101854-42-6
M. Wt: 533.7
Attention: For research use only. Not for human or veterinary use.
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Description

Role in Modern Organic Synthesis and Peptide Chemistry

This compound is a key building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com The orthogonal protecting groups, Boc and Z, allow for selective deprotection. This means one protecting group can be removed without affecting the other, enabling the precise and controlled construction of complex peptide sequences. This is especially useful for creating branched or cyclic peptides and for introducing specific modifications to the peptide side-chains. sigmaaldrich.com

The DCHA salt form of the compound improves its handling properties and solubility, which is beneficial for laboratory use. chemimpex.com In addition to peptide synthesis, it serves as a chiral auxiliary in asymmetric synthesis, helping to create complex molecules with high enantiomeric purity. chemimpex.com Its applications extend to the development of novel drug delivery systems by facilitating improved bioavailability and controlled release of therapeutic agents. chemimpex.com

Significance of Protected Amino Acid Derivatives in Research

Protected amino acid derivatives are fundamental tools in biochemistry and medical research. amerigoscientific.com They are crucial for preventing unwanted side reactions during chemical synthesis. researchgate.net In the context of Nα-Boc-Nγ-Z-D-2,4-diaminobutyric acid DCHA, the protecting groups prevent the highly reactive amino groups from interfering with the desired coupling reactions during peptide synthesis. chemimpex.comresearchgate.net

The use of protected amino acids allows researchers to systematically modify peptide and protein structures. vulcanchem.com By incorporating derivatives like D-diaminobutyric acid, scientists can introduce specific features, such as additional positive charges or hydrogen bonding capabilities, into a peptide sequence. vulcanchem.com This allows for detailed investigation into structure-activity relationships, providing insights into how these changes affect a molecule's biological function and stability. vulcanchem.com This is particularly relevant in pharmaceutical research, for example, in the development of modified synthetic enkephalin analogs for improved pain therapeutics. vulcanchem.com Research in this area also extends to understanding and potentially treating neurodegenerative diseases like Alzheimer's by studying altered amino acid metabolism. amerigoscientific.com

Historical Context and Evolution of Diaminobutyric Acid Utilization

The development of protecting groups for amino acids was a pivotal moment in synthetic chemistry. The benzyloxycarbonyl (Z) group, developed by Bergmann and Zervas, was one of the first "modern" protecting groups that could be easily introduced, remain stable under various conditions, and be cleanly removed. researchgate.net This laid the groundwork for the synthesis of complex peptides.

The subsequent introduction of the tert-butoxycarbonyl (Boc) group provided an acid-labile protecting group, offering an alternative to the hydrogenolysis-based removal of the Z group. The combination of these protecting groups on a single amino acid scaffold, such as diaminobutyric acid, created a versatile building block. The use of D-amino acids, like the D-isomer of diaminobutyric acid in this compound, is a strategy to enhance the metabolic stability of peptide-based drugs.

The formulation of the final product as a dicyclohexylammonium (B1228976) (DCHA) salt represents a further refinement. DCHA salts are often crystalline, stable solids, which simplifies their handling, purification, and storage compared to the free acid, which may be an oil or an amorphous solid. vulcanchem.com This evolution in the preparation and presentation of amino acid derivatives has significantly contributed to the advancement and efficiency of peptide and organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
 B613336 Boc-D-Dab(Z)-OH.DCHA CAS No. 101854-42-6

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSVEVKFQHTZSP-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669960
Record name (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101854-42-6
Record name (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for Nα Boc Nγ Z D 2,4 Diaminobutyric Acid Dicyclohexylammonium Salt

Strategies for Stereoselective Synthesis

The chirality of amino acids is fundamental to their biological function. Consequently, controlling the stereochemistry during the synthesis of non-proteinogenic amino acids like D-2,4-diaminobutyric acid (D-Dab) is of paramount importance. vulcanchem.comnih.gov

Enantioselective Approaches to D-Configuration

Achieving the desired D-configuration of 2,4-diaminobutyric acid requires specific enantioselective synthetic strategies. While several methods exist for the synthesis of α-amino acids, including organocatalytic Mannich-type reactions and phase-transfer catalysis, the synthesis of enantiomerically pure D-Dab often starts from a chiral precursor. rsc.orgresearchgate.netrsc.orgacs.org For instance, a common approach involves starting with a readily available amino acid in the desired D-configuration, such as D-glutamic acid, and chemically modifying its side chain. google.com Another strategy involves the stereoselective reduction of a suitable precursor or the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. chemimpex.com The development of stereoselective catalytic methods continues to be an active area of research to provide more efficient and environmentally friendly routes to enantiomerically pure amino acids. wiley.com

Protecting Group Introduction and Functionalization Techniques

The presence of two amino groups and a carboxylic acid in 2,4-diaminobutyric acid necessitates a precise protecting group strategy to achieve selective modifications. researchgate.netug.edu.pl The choice of protecting groups is critical for the successful synthesis of the target compound, ensuring that reactions occur at the desired functional group while others remain shielded. peptide.com

tert-Butyloxycarbonyl (Boc) Protection Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids. researchgate.net It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The Boc group is valued for its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.net This orthogonality allows for the selective deprotection of the α-amino group without affecting other protecting groups like the benzyloxycarbonyl (Z) group. researchgate.net

Benzyloxycarbonyl (Z) Protection Chemistry

The benzyloxycarbonyl (Z) group, another cornerstone of peptide chemistry, is frequently employed to protect the side-chain amino group (Nγ) of diaminobutyric acid. researchgate.netvulcanchem.com The Z group is introduced by reacting the amino group with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) under basic conditions. wiley-vch.de Its stability to the acidic conditions used for Boc removal and its susceptibility to cleavage by catalytic hydrogenation make it an ideal orthogonal partner to the Boc group. vulcanchem.comwiley-vch.de This allows for the selective deprotection of the side-chain amino group when required.

Dicyclohexylammonium (B1228976) (DCHA) Salt Formation for Handling and Synthetic Utility

The final step in the synthesis of the title compound is the formation of the dicyclohexylammonium (DCHA) salt. chemimpex.com This is achieved by reacting the fully protected amino acid, Nα-Boc-Nγ-Z-D-2,4-diaminobutyric acid, with dicyclohexylamine (B1670486) (DCHA). The formation of the DCHA salt often serves several practical purposes. It can facilitate the purification of the final product, as the salt is typically a crystalline solid that is easier to handle and store than the free acid, which may be an oil or an amorphous solid. bachem.combachem.com The salt form can also enhance the stability and solubility of the compound in certain organic solvents, which is advantageous for subsequent synthetic steps, such as peptide coupling reactions. chemimpex.comchemimpex.comontosight.ai Before use in peptide synthesis, the free acid must be liberated from the DCHA salt, which is typically accomplished by treatment with an acid like phosphoric acid or potassium bisulfate. bachem.compeptide.com

Advanced Synthetic Procedures and Yield Enhancement

Optimizing the synthetic route to Nα-Boc-Nγ-Z-D-2,4-diaminobutyric acid DCHA salt involves careful consideration of reaction conditions to maximize yield and purity. The choice of solvents, temperature, and stoichiometry of reagents at each step—Boc protection, Z protection, and DCHA salt formation—plays a crucial role. jpt.comresearchgate.netiris-biotech.de For instance, in peptide coupling reactions that would follow the deprotection of this building block, the choice of coupling reagents and additives is critical to prevent side reactions and racemization. iris-biotech.deresearchgate.net

Below is a table summarizing the key characteristics of the title compound:

PropertyValueSource
Synonyms Boc-D-Dab(Z)-OH·DCHA, Nα-Boc-Nγ-Z-D-2,4-diaminobutyric acid dicyclohexylammonium salt chemimpex.com
CAS Number 101854-42-6 chemimpex.com
Molecular Formula C₁₇H₂₄N₂O₆·C₁₂H₂₃N chemimpex.com
Molecular Weight 533.69 g/mol chemimpex.com
Melting Point 110-117 °C chemimpex.com
Purity ≥ 99% (HPLC) chemimpex.com
Storage Conditions 0-8°C chemimpex.com

Catalytic Methods in Synthesis

The synthesis of orthogonally protected amino acids like Boc-D-Dab(Z)-OH often involves catalytic steps to ensure high efficiency and stereochemical integrity. While direct catalytic synthesis of the final DCHA salt is less common, catalytic methods are integral to the formation of the core amino acid structure and the introduction of protecting groups.

One key catalytic process is catalytic hydrogenation , which is frequently used for the removal of the benzyloxycarbonyl (Z or Cbz) protecting group. peptide.com This method typically employs a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source. mdpi.com For instance, in related syntheses, catalytic transfer hydrogenation has been successfully used to remove benzyl-type protecting groups. mdpi.com

Another significant catalytic application is in reductive amination . This process can be used to introduce amino groups, which are then protected. For example, a synthetic route to protected 2,3-L-diaminopropanoic acid (L-Dap) derivatives, a related diamino acid, utilizes reductive amination of an aldehyde intermediate. mdpi.comresearchgate.net This reaction is often assisted by a Lewis acid catalyst like titanium(IV) isopropoxide [Ti(OiPr)4]. mdpi.comresearchgate.net

The N-allyloxycarbonyl (Alloc) group, which is compatible with both Fmoc/tBu and Boc/Bzl strategies, can be removed using a palladium catalyst, offering another avenue for orthogonal protection schemes in the synthesis of related diamino acids. iris-biotech.de

A patent describes a synthesis of 2,4-diaminobutyric acid derivatives starting from homoserine, which involves several steps including the introduction of protecting groups. google.com While not a direct catalytic synthesis of the title compound, it highlights the multi-step nature of these syntheses where catalysts can play a role in specific transformations.

The following table summarizes some catalytic methods potentially applicable to the synthesis of precursors for Boc-D-Dab(Z)-OH.

Table 1: Potential Catalytic Methods in the Synthesis of Protected Diaminobutyric Acid Derivatives

Catalytic Method Catalyst Application in Synthesis Reference
Catalytic Hydrogenation Palladium on Carbon (Pd/C) Removal of Z (benzyloxycarbonyl) protecting group. peptide.com
Catalytic Transfer Hydrogenation Palladium on Carbon (Pd/C) with a hydrogen donor Removal of benzyl-type protecting groups. mdpi.com
Reductive Amination Titanium(IV) isopropoxide [Ti(OiPr)4] Introduction of amino groups. mdpi.comresearchgate.net
Palladium-Catalyzed Deprotection Palladium complexes Removal of Alloc protecting group. iris-biotech.de

Reaction Condition Optimization for High Purity Production

Achieving high purity in the synthesis of Boc-D-Dab(Z)-OH.DCHA is critical for its use in pharmaceutical applications. Optimization of reaction conditions is a key strategy to maximize yield, minimize byproducts, and reduce manufacturing costs. Several factors influence the outcome of the synthesis, including the choice of solvents, temperature, concentration of reactants, and the order of addition.

In the protection of amino acids with the tert-butoxycarbonyl (Boc) group, the reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O. organic-chemistry.orggoogle.com A patented method for preparing Boc-protected amino acids utilizes a mixture of acetone (B3395972) and water as the solvent in the presence of triethylamine (B128534). google.com The reaction can be completed in 0.5-4 hours at a temperature range of 0-40°C, reportedly leading to high yields and purity. google.com

For the introduction of the benzyloxycarbonyl (Z) group, similar optimization of conditions is necessary. The choice of base, solvent, and temperature can significantly impact the reaction's efficiency and the formation of side products.

The formation of the dicyclohexylammonium (DCHA) salt is generally a straightforward acid-base reaction. However, the conditions for its precipitation and isolation need to be carefully controlled to ensure the formation of a stable, crystalline solid with high purity. The choice of solvent is crucial for effective crystallization.

A study on the synthesis of related triamino acid building blocks highlighted the importance of solvent composition. rsc.org Poor solubility of a starting material in methanol (B129727) with 1% acetic acid led to low yields. Increasing the concentration of acetic acid in methanol significantly improved the product yield in a reductive alkylation step. rsc.org This demonstrates how solvent adjustments can overcome solubility issues and drive reactions to completion.

The following table outlines key parameters that are often optimized for the synthesis of protected amino acids.

Table 2: Key Parameters for Reaction Condition Optimization

Parameter Influence on Reaction Example Optimization Reference
Solvent Affects solubility of reactants, reaction rate, and product isolation. Using a mixture of acetone and water for Boc protection. google.com
Temperature Influences reaction rate and the formation of byproducts. Conducting Boc protection at 0-40°C. google.com
Reactant Concentration Higher concentration can increase reaction rate but may also lead to side reactions. Using a molar ratio of 1:1 to 1:2 of homoserine to (Boc)₂O. google.com
Base Affects the deprotonation of the amino group and can influence side reactions. Using triethylamine in Boc protection. google.com
pH Control Crucial for reactions involving amino acids to maintain the desired reactivity. Adjusting pH to 1-5 for extraction of Boc-protected homoserine. google.com

Chromatographic Purification Techniques in Synthetic Schemes

Chromatographic purification is an indispensable tool in the synthesis of high-purity this compound, especially for removing closely related impurities. mdpi.comrsc.org Given that this compound is used in applications like peptide synthesis, where purity is paramount, chromatography ensures the final product meets stringent quality standards of ≥99% (HPLC).

Flash column chromatography is a common technique used for the purification of intermediates during the synthesis. rsc.org For example, in the synthesis of related amino amides, a di-Boc-protected intermediate was purified by silica (B1680970) flash chromatography. rsc.org The choice of eluent system is critical for achieving good separation. A system of ethyl acetate/methanol/acetic acid has been used, followed by a second system containing water to elute the desired product. rsc.org

High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is often employed for the final purification step to achieve the highest possible purity. Reverse-phase HPLC (RP-HPLC) is a powerful method for separating polar compounds like amino acid derivatives.

In some synthetic strategies, efforts are made to minimize the need for chromatographic purifications by designing reaction steps that yield crude products of high purity, which can be purified by crystallization. mdpi.com A patented synthesis of 2,4-diaminobutyric acid derivatives emphasizes that the intermediates are also amino acid derivatives that can be used directly, avoiding waste and complex purification steps. google.com

The following table summarizes common chromatographic techniques used in the purification of protected amino acids.

Table 3: Chromatographic Purification Techniques

Technique Application Eluent System Example Reference
Flash Column Chromatography Purification of intermediates. EtOAc/MeOH/AcOH (20:2:1 v/v) followed by EtOAc/MeOH/AcOH/H₂O (10:2:1:1 v/v). rsc.org
Preparative HPLC Final purification to achieve high purity (e.g., ≥99%). Typically uses a gradient of an organic solvent (e.g., acetonitrile) and water with an additive like TFA.
Thin Layer Chromatography (TLC) Monitoring reaction progress and determining purity. N/A

Reactivity and Derivatization Pathways of Nα Boc Nγ Z D 2,4 Diaminobutyric Acid Dicyclohexylammonium Salt

Orthogonal Protecting Group Chemistry

The presence of both the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups is central to the versatility of Boc-D-Dab(Z)-OH.DCHA in peptide synthesis. vulcanchem.com This orthogonal protection scheme allows for the selective removal of one group while the other remains intact, a critical feature for the stepwise assembly of peptides. vulcanchem.combiosynth.com

The tert-butoxycarbonyl (Boc) group, protecting the α-amino position, is labile to acidic conditions. wikipedia.orgorganic-chemistry.org It can be selectively removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrogen chloride (HCl) in methanol (B129727). wikipedia.org This deprotection generates a free α-amino group, ready for the coupling of the next amino acid in the peptide sequence, while the Z-protected γ-amino group remains unaffected. wikidot.com The mechanism of Boc cleavage involves the formation of a tert-butyl cation, which can potentially alkylate nucleophilic side chains. To prevent this, scavengers like anisole (B1667542) are often added. wikipedia.org Alternative, milder methods for Boc deprotection include the use of aluminum trichloride (B1173362) (AlCl3) or a sequential treatment with trimethylsilyl (B98337) iodide and methanol. wikipedia.org A study has also shown that iron(III) salts can catalytically and selectively deprotect N-Boc groups in the presence of other protecting groups like Z. csic.es

Table 1: Conditions for Selective Boc Group Cleavage

Reagent(s)Solvent(s)Scavenger(s) (if applicable)Reference(s)
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Anisole, Thioanisole wikipedia.org
Hydrogen chloride (HCl)MethanolNot specified wikipedia.org
Aluminum trichloride (AlCl3)Not specifiedNot specified wikipedia.org
Trimethylsilyl iodide (TMSI), then Methanol (MeOH)Not specifiedNot specified wikipedia.org
Iron(III) salts (catalytic)Not specifiedNot specified csic.es

The benzyloxycarbonyl (Z or Cbz) group, which protects the γ-amino group, is stable under the acidic conditions used to remove the Boc group. wikidot.com The Z group is typically removed by catalytic hydrogenolysis. wikidot.comtotal-synthesis.com This process involves the use of a catalyst, commonly palladium on carbon (Pd/C), in the presence of a hydrogen source, such as hydrogen gas (H2). total-synthesis.com This reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com Transfer hydrogenolysis, using a hydrogen donor like 2-propanol in the presence of a catalyst, offers an alternative to using molecular hydrogen. sciopen.comrsc.org This method allows for the selective deprotection of the γ-amino group, enabling side-chain modification while the peptide backbone remains protected. The Z group's stability to mild acids and bases makes it a robust protecting group in various synthetic strategies. wikidot.comtotal-synthesis.com

Table 2: Conditions for Selective Z Group Cleavage

MethodCatalystHydrogen SourceReference(s)
Catalytic HydrogenolysisPalladium on carbon (Pd/C)Hydrogen gas (H₂) total-synthesis.com
Transfer HydrogenolysisNickel-supported on Zirconium Phosphate (Ni/ZrP)2-Propanol sciopen.com
Transfer HydrogenolysisPalladium/hydrotalcite (Pd/HT)Ethanol rsc.org

The Boc/Z protecting group strategy employed in Boc-D-Dab(Z)-OH is compatible with other orthogonal protection schemes, most notably the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. biosynth.com The Fmoc group is base-labile, typically removed with piperidine, while the t-butyl (tBu) group is acid-labile, similar to Boc. biosynth.comjpt.com The orthogonality between Boc/Z and Fmoc/tBu systems allows for complex peptide architectures, such as branched or cyclic peptides. ug.edu.pl For instance, the Boc group on the α-amino position can be removed with acid, and the resulting free amine can be coupled with an Fmoc-protected amino acid. Subsequently, the Fmoc group can be removed with a base to continue peptide elongation, all while the Z group on the Dab side chain remains intact. peptide.com Similarly, the Alloc (allyloxycarbonyl) protecting group, which is removed by palladium catalysis, is compatible with both Boc/Z and Fmoc/tBu strategies, further expanding the possibilities for selective deprotection and modification. iris-biotech.de

Selective Cleavage of Z Group via Hydrogenolysis

Coupling Reactions and Amide Bond Formation

The primary application of this compound is in peptide synthesis, where it serves as a building block for incorporation into a growing peptide chain. vulcanchem.com This involves the formation of an amide (peptide) bond between the carboxylic acid of the Dab derivative and the free amino group of another amino acid or peptide. wikipedia.org

Peptide bond formation is a condensation reaction that requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amino group. jpt.comnih.gov This activation is typically achieved using coupling reagents. jpt.com A common mechanism involves the coupling reagent reacting with the carboxyl group to form a highly reactive intermediate, such as an active ester. nih.gov This intermediate is then attacked by the nucleophilic amino group of the incoming amino acid, forming the tetrahedral intermediate which then collapses to form the stable amide bond and releases a byproduct. youtube.com

A significant challenge in peptide synthesis is the preservation of the stereochemistry at the α-carbon of the amino acids. americanpeptidesociety.org Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers (or vice versa), can occur during the activation and coupling steps. americanpeptidesociety.org One major pathway for racemization is the formation of a 5(4H)-oxazolone intermediate. nih.gov This can happen when the carboxyl group is strongly activated, allowing the Nα-acyl group to attack the activated carboxyl, forming the oxazolone (B7731731). The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. nih.gov Urethane-based protecting groups like Boc and Z are known to suppress oxazolone formation and thus reduce the risk of racemization compared to acyl-type protecting groups. bachem.com

Several strategies are employed to minimize racemization during peptide coupling reactions. The choice of coupling reagent and the addition of specific additives are crucial. rsc.org

Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common coupling reagents. bachem.com However, their use alone can lead to significant racemization. bachem.com Phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU) are generally more efficient and lead to lower levels of racemization. jpt.comamericanpeptidesociety.org

Additives: To suppress racemization, coupling reactions with carbodiimides are almost always performed in the presence of additives. bachem.com Hydroxybenzotriazole (HOBt) and its aza-derivative, 7-aza-1-hydroxybenzotriazole (HOAt), are highly effective. nih.govpeptide.com These additives react with the activated carboxyl group to form an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone. nih.gov Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is another effective additive that helps to minimize racemization. americanpeptidesociety.org

Reaction Conditions: The choice of base and solvent can also influence the extent of racemization. Weakly basic tertiary amines like N-methylmorpholine (NMM) are preferred over stronger bases like diisopropylethylamine (DIPEA) when there is a high risk of racemization. bachem.com Performing the reaction at lower temperatures can also help to reduce the rate of racemization.

Table 3: Common Coupling Reagents and Additives to Minimize Racemization

Coupling ReagentAdditive(s)Base (if applicable)Reference(s)
Dicyclohexylcarbodiimide (DCC)HOBt, HOSuNMM bachem.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)HOBt, HOAt, OxymaPureNMM bachem.compeptide.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)DIPEA, NMMNot specified jpt.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA, NMMNot specified jpt.comnih.govamericanpeptidesociety.org

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
AllocAllyloxycarbonyl
Boctert-Butoxycarbonyl
This compoundNα-tert-Butoxycarbonyl-Nγ-benzyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylammonium (B1228976) salt
DCHADicyclohexylamine (B1670486)
DCCDicyclohexylcarbodiimide
DCMDichloromethane
DIPEAN,N-Diisopropylethylamine
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Fmoc9-Fluorenylmethyloxycarbonyl
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
HOBt1-Hydroxybenzotriazole (B26582)
HOAt7-Aza-1-hydroxybenzotriazole
HOSuN-Hydroxysuccinimide
NMMN-Methylmorpholine
Pd/CPalladium on carbon
PyBOP(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
tButert-Butyl
TFATrifluoroacetic acid
Z or CbzBenzyloxycarbonyl

Mechanism and Stereochemical Considerations in Peptide Coupling

Side-Chain Functionalization and Diversification

The unique structural arrangement of Nα-Boc-Nγ-Z-D-2,4-diaminobutyric acid dicyclohexylammonium salt, with its orthogonally protected amino groups, presents a versatile platform for targeted side-chain functionalization. vulcanchem.com The γ-amino group, shielded by the benzyloxycarbonyl (Z) group, is the primary site for derivatization, allowing for the introduction of a wide array of chemical entities. This strategic modification is central to its application in peptide synthesis and drug discovery, enabling the creation of novel molecular structures with tailored biological activities. chemimpex.comchemimpex.com

The incorporation of bioactive moieties onto the side chain of diaminobutyric acid (Dab) residues can significantly influence the pharmacological profile of a peptide. vulcanchem.comchemimpex.com This strategy is employed to enhance potency, alter receptor selectivity, and improve metabolic stability. vulcanchem.com

One notable application is in the development of modified synthetic enkephalin analogs. vulcanchem.com Enkephalins are endogenous opioid peptides involved in pain modulation. By incorporating D-Dab residues functionalized with specific groups, researchers can design analogs with enhanced analgesic properties and potentially reduced side effects. vulcanchem.com

Furthermore, the side chain of Dab can be functionalized with various groups to create peptidomimetics and other modified peptides. google.com For instance, the introduction of azido (B1232118) groups allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). iris-biotech.deissuu.com These highly efficient and specific reactions enable the conjugation of Dab-containing peptides to other molecules, including labels, drug payloads, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties.

The introduction of fluorescent labels or biotinylation at specific lysine (B10760008) residues, which are structurally similar to Dab, is a common strategy in peptide chemistry. bzchemicals.com This same principle can be applied to Dab, allowing for the creation of probes for studying biological processes.

The table below summarizes examples of bioactive moieties that can be introduced and their potential applications.

Bioactive Moiety Method of Introduction Potential Application
Modified Opioid PeptidesSolid-phase peptide synthesisDevelopment of improved analgesics vulcanchem.com
Azido GroupsChemical synthesis from protected DabSite-specific conjugation via click chemistry iris-biotech.deissuu.com
Fluorescent Dyes/BiotinOn-resin modification after selective deprotectionCreation of molecular probes for research bzchemicals.com
GlycansChemo-selective ligation (e.g., oxime ligation)Development of multivalent glycocyclopeptides rsc.org
Lipophilic GroupsAlkylation of the side-chain amino groupEnhancing cell permeability and cytotoxicity researchgate.net

The versatility of this compound extends to a variety of chemical modification strategies that allow for the diversification of the resulting peptides and other molecules. The orthogonal protection scheme, with the acid-labile Boc group at the α-amino position and the hydrogenolysis-sensitive Z group at the γ-amino position, is central to these strategies. vulcanchem.combzchemicals.com

Selective Deprotection and On-Resin Modification:

During solid-phase peptide synthesis (SPPS), the Boc group is typically removed with a mild acid like trifluoroacetic acid (TFA) to allow for chain elongation. bzchemicals.com The Z group on the Dab side chain remains intact under these conditions. This allows for the selective deprotection of the γ-amino group at a desired step in the synthesis, either on-resin or after cleavage from the resin. Once deprotected, the free amino group can be acylated, alkylated, or coupled to a wide range of molecules. acs.org

Post-Synthetic Modification in Solution:

After the peptide has been synthesized and cleaved from the resin, the Dab side chain can be further modified in solution. This approach is beneficial when the desired modification is incompatible with the conditions of SPPS. For example, complex or sensitive bioactive moieties can be attached to the deprotected γ-amino group of the Dab residue in the purified peptide.

Deaminative Reductive Cross-Couplings:

Recent advancements have demonstrated the use of deaminative reductive cross-couplings of amino acid pyridinium (B92312) salts with aryl bromides. nih.gov This method allows for the transformation of diaminobutanoic acid (DAB) into aryl alanines and their homologues, expanding the diversity of non-canonical amino acids available for peptide synthesis. nih.gov

The following table outlines key strategies for the chemical modification of the Dab side chain.

Modification Strategy Key Reagents/Conditions Outcome
Selective Z-group deprotectionCatalytic hydrogenation (e.g., Pd/C, H₂)Free γ-amino group for further functionalization acs.org
On-resin acylationActivated carboxylic acids, coupling reagentsIntroduction of various acyl groups acs.org
Click ChemistryAzide-functionalized Dab and alkyne-containing moleculesCovalent ligation to other molecules iris-biotech.deissuu.com
Reductive AminationAldehydes or ketones, reducing agentsAlkylation of the γ-amino group
Deaminative Reductive Cross-CouplingPyridinium salt formation, Ni-catalysisConversion of Dab to aryl alanine (B10760859) derivatives nih.gov

Compound Names Mentioned

Abbreviation/Common Name Full Chemical Name
This compoundNα-tert-Butoxycarbonyl-Nγ-benzyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylammonium salt
Boctert-Butoxycarbonyl
ZBenzyloxycarbonyl
DCHADicyclohexylamine
Dab2,4-Diaminobutyric acid
TFATrifluoroacetic acid
PEGPolyethylene glycol
CuAACCopper-catalyzed azide-alkyne cycloaddition
SPAACStrain-promoted azide-alkyne cycloaddition
Fmoc9-Fluorenylmethyloxycarbonyl
AllocAllyloxycarbonyl

Applications in Peptide and Peptidomimetic Chemistry

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Boc-D-Dab(Z)-OH.DCHA is extensively utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains. chemimpex.com The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a well-established approach in SPPS where the temporary Nα-Boc group is removed by acid treatment, typically with trifluoroacetic acid (TFA), at each cycle of amino acid addition. mdpi.compeptide.com The side-chain protecting groups, such as the Z group on the Dab residue, are generally stable to these conditions and are removed at the final cleavage step from the solid support. peptide.compeptide.com

The incorporation of D-amino acids like D-Dab can introduce unique conformational constraints and increase the peptide's resistance to enzymatic degradation, which is a significant advantage in the development of therapeutic peptides. vulcanchem.com

Integration into Automated SPPS Protocols

The characteristics of this compound make it suitable for integration into automated SPPS protocols. Automated synthesizers perform the repetitive cycles of deprotection, washing, coupling, and capping required for peptide chain elongation. ekb.eg The use of pre-weighed cartridges of protected amino acids, including specialized derivatives like this compound, streamlines the synthesis process.

In a typical automated Boc-SPPS cycle, the Nα-Boc group of the resin-bound amino acid is removed with TFA. Following neutralization, the incoming this compound is activated, commonly with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), and then coupled to the free amino group of the growing peptide chain. ekb.eg The DCHA salt is typically removed by a mild acid wash prior to the coupling reaction to liberate the free carboxylic acid for activation.

Resin Compatibility and Cleavage Considerations

The choice of resin is critical in SPPS. For Boc-based strategies, resins such as PAM (phenylacetamidomethyl) and MBHA (p-methylbenzhydrylamine) are commonly employed. The linkage of the first amino acid to the resin determines the C-terminal functionality of the final peptide (acid or amide).

Final cleavage of the peptide from the resin and removal of the side-chain protecting groups in Boc-SPPS is typically achieved using strong acids. Anhydrous hydrogen fluoride (B91410) (HF) is a traditional and highly effective reagent for this purpose, capable of cleaving the peptide from the resin and removing the Z group from the Dab side chain simultaneously. peptide.com However, due to its hazardous nature, alternative strong acids like trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are also used. These cleavage cocktails often include scavengers, such as anisole (B1667542) or thioanisole, to prevent side reactions with sensitive amino acid residues. The stability of the Z group to TFA allows for the synthesis of protected peptide fragments on the resin, which can be cleaved under milder conditions if a highly acid-labile linker is used. peptide.com

Solution-Phase Peptide Synthesis Strategies

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale synthesis or the preparation of shorter peptides and fragments. bachem.com In LPPS, this compound can be utilized in a stepwise or fragment condensation approach. bachem.com The orthogonal nature of the Boc and Z protecting groups is again a key advantage, allowing for selective deprotection and chain elongation. vulcanchem.com For instance, the Nα-Boc group can be removed under acidic conditions without affecting the Z-protected side chain, enabling the coupling of the next amino acid. researchgate.net Conversely, the Z group can be removed by hydrogenolysis, leaving the Boc group intact for further manipulations. peptide.com

The solubility and handling properties conferred by the DCHA salt are also beneficial in the context of solution-phase synthesis. chemimpex.com

Synthesis of Constrained Peptides and Cyclic Structures

The di-functional side chain of the Dab residue makes this compound a valuable tool for the synthesis of constrained peptides and cyclic structures. Cyclization can significantly enhance the conformational stability, receptor selectivity, and metabolic stability of a peptide.

After incorporation into a peptide chain, the Z group on the Dab side chain can be selectively removed. The resulting free amino group can then be used to form a lactam bridge by reacting with a C-terminal carboxyl group or a side-chain carboxyl group of another amino acid residue (e.g., aspartic acid or glutamic acid). This on-resin or solution-phase cyclization strategy is a powerful method for creating well-defined peptide architectures.

Development of Non-Natural Amino Acid Incorporated Peptides

The incorporation of non-natural amino acids is a key strategy in peptidomimetic chemistry to develop novel therapeutic agents with improved pharmacological profiles. sigmaaldrich.com this compound is a prime example of a non-natural building block that can introduce new structural and functional features into a peptide. chemimpex.com The D-configuration at the alpha-carbon influences the peptide's secondary structure and can enhance its resistance to proteolysis. vulcanchem.com

Furthermore, the side-chain amino group of Dab, once deprotected, can serve as a point for further modification. It can be acylated, alkylated, or conjugated to other molecules such as fatty acids (lipopeptides), carbohydrates (glycopeptides), or labeling reagents, allowing for the creation of a diverse range of peptidomimetics with tailored properties. nih.gov

Role in Drug Discovery and Development Research

Design of Novel Drug Candidates

The unique structural characteristics of Boc-D-Dab(Z)-OH.DCHA make it a valuable tool for medicinal chemists aiming to create new drug candidates. chemimpex.com By incorporating this non-standard amino acid into molecules, researchers can systematically alter properties to achieve desired biological effects. vulcanchem.coma2bchem.com The presence of the D-Dab residue can introduce additional positive charges and hydrogen-bonding capabilities at specific sites within a molecule, allowing scientists to probe structure-activity relationships. vulcanchem.com

This compound is instrumental in the design of molecules that target specific biological pathways. chemimpex.com It is employed in biochemical research to create probes and inhibitors for studying enzyme function and protein-protein interactions, which provides critical insights into metabolic processes and potential therapeutic targets. chemimpex.com For instance, peptides containing D-Dab can be synthesized to investigate the importance of charge and conformation in the binding events that regulate cellular signaling. vulcanchem.com The development of stapled peptides, which can target challenging intracellular protein-protein interactions, often relies on building blocks like D-Dab derivatives to create the necessary structural constraints. explorationpub.com

A primary goal in drug design is to enhance the efficacy and selectivity of a therapeutic agent while minimizing off-target effects. The incorporation of unnatural amino acids like D-Dab is a key strategy to achieve this. Such modifications can significantly alter pharmacological properties, including metabolic stability, receptor selectivity, and potency. vulcanchem.com Peptides containing D-amino acids are generally more resistant to degradation by proteases, leading to a longer half-life in the body. An example is the development of modified synthetic enkephalin derivatives, where incorporating D-amino acids aims to produce improved analgesics with fewer side effects. vulcanchem.com Furthermore, the unique structure of D-Dab can contribute to improved bioavailability and efficacy of a drug candidate. chemimpex.com

Targeting Specific Biological Pathways

Applications in Neurological Disorder Research

This compound and its derivatives are particularly noted for their application in research targeting neurological disorders. chemimpex.comchemimpex.com The precise molecular design required for agents that act on the central nervous system makes such specialized building blocks indispensable. chemimpex.com The compound's structure is explored in studies to develop potential treatments for a range of neurological conditions. chemimpex.com Researchers utilize derivatives like Boc-D-Dab(Z)(ol) to synthesize and study neuropeptides, which helps in understanding complex neurological pathways and identifying new therapeutic approaches for neurodegenerative diseases. chemimpex.com

Development of Peptide-Based Therapeutics

The development of peptide-based drugs is a major area where this compound is applied. chemimpex.com It is a fundamental building block used in Solid-Phase Peptide Synthesis (SPPS), the standard method for creating synthetic peptides. vulcanchem.commdpi.com The orthogonal Boc and Z protecting groups allow for controlled, stepwise assembly of complex peptide sequences and the introduction of branches or other modifications. vulcanchem.com

Research findings highlight its use in creating novel antimicrobial peptides. In the synthesis of new analogs of the antimicrobial peptide Aurein 1.2, lysine (B10760008) residues were replaced with other amino acids, including Dab. mdpi.com The resulting Dab-containing peptides exhibited stable α-helical structures and showed promising antimicrobial and anticancer activities. mdpi.com Similarly, the synthesis of the antibiotic Murepavadin involves the use of Fmoc-Dab(Boc)-OH, a related derivative, demonstrating the importance of diaminobutyric acid in constructing potent peptide therapeutics. mdpi.com

Prodrug and Drug Delivery System Design

A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. nih.gov While this compound is not itself a prodrug, it is an essential component in the design of sophisticated drug delivery systems that can function like prodrugs or enhance targeted delivery. chemimpex.comnih.gov

The compound is valuable in bioconjugation, where it can be used to link therapeutic molecules to larger biomolecules, such as antibodies, creating targeted delivery systems. chemimpex.com This is a critical application in oncology for developing advanced drug delivery mechanisms. chemimpex.com A prominent example is its use in constructing the linkers for Antibody-Drug Conjugates (ADCs). issuu.com ADCs are a class of targeted therapy designed to deliver a potent cytotoxic agent specifically to cancer cells. The linker, which may be synthesized using derivatives of D-Dab, connects the antibody to the drug and is designed to be stable in circulation but to release the drug payload once inside the target cell. issuu.com

Research AreaSpecific Application of this compoundSignificance
Novel Drug Candidate Design Incorporation into small molecules and peptides to probe structure-activity relationships. vulcanchem.comAllows for systematic modification of charge and hydrogen-bonding to enhance binding and activity. vulcanchem.com
Neurological Disorders Synthesis of neuropeptides and potential therapeutics for neurodegenerative diseases. chemimpex.comchemimpex.comFacilitates the creation of molecules with the precise structural requirements to act on the central nervous system. chemimpex.com
Peptide Therapeutics Building block in the synthesis of antimicrobial and anticancer peptides. mdpi.commdpi.comThe inclusion of D-Dab can increase peptide stability and confer potent biological activity. vulcanchem.commdpi.com
Drug Delivery Systems Component in the synthesis of linkers for Antibody-Drug Conjugates (ADCs). issuu.comEnables the creation of stable, targeted delivery systems that enhance therapeutic efficacy and reduce systemic toxicity.

Advanced Research Methodologies and Analytical Techniques Applied to Nα Boc Nγ Z D 2,4 Diaminobutyric Acid Dicyclohexylammonium Salt

Spectroscopic Characterization in Research Contexts

In the context of utilizing Boc-D-Dab(Z)-OH.DCHA in synthesis, spectroscopic methods are employed not merely for routine identification but as dynamic tools for real-time reaction monitoring. In-situ infrared spectroscopy, such as ReactIR, allows for the continuous tracking of key functional groups involved in a reaction.

For instance, during a coupling reaction where the carboxylic acid of Boc-D-Dab(Z)-OH is activated, IR spectroscopy can monitor the disappearance of the carboxylic acid C=O stretch and the appearance of new bands corresponding to an activated ester or amide bond. One documented use of in-situ ReactIR involved monitoring a reaction for 2 hours after the addition of reagents to confirm its completion, a level of detail that endpoint analysis might miss. google.com This technique provides kinetic data and insight into reaction mechanisms, helping to optimize conditions like temperature and addition times.

Nuclear Magnetic Resonance (NMR) spectroscopy, while often used for final product characterization, can also be adapted for reaction monitoring. By taking time-course samples from a reaction mixture, ¹H or ¹³C NMR can track the depletion of starting material signals and the emergence of product signals, providing quantitative data on reaction conversion.

Table 1: Spectroscopic Monitoring Applications

TechniqueApplication in SynthesisTypical Observable ChangeResearch Finding Example
In-situ IR (ReactIR)Monitoring coupling reactionsDisappearance of carboxylic acid C=O band; Appearance of activated intermediate or product amide band.Used to determine that a reaction required a full 2 hours to complete after reagent addition, leading to optimized reaction times. google.com
Time-course NMRTracking deprotection or coupling stepsShift in signals adjacent to the reacting functional group (e.g., CH protons); Integration changes between reactant and product peaks.Provides quantitative conversion data and can help identify the formation of stable intermediates or side products.

Chromatographic Analysis in Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both monitoring the progress of reactions involving this compound and for assessing the purity of the final products. google.comsigmaaldrich.com Commercial suppliers of this compound guarantee purity levels of ≥98% or ≥99% as determined by HPLC, highlighting its role as a quality control standard. chemimpex.comchemimpex.comsigmaaldrich.com

In a research context, HPLC is used to follow the conversion of a starting material to a product. For example, in the synthesis of a dipeptide, a small aliquot of the reaction mixture can be injected into the HPLC at various time points. The resulting chromatograms would show the peak for the starting amino acid derivative diminishing while the peak for the desired dipeptide product grows. This allows chemists to determine when a reaction has gone to completion. google.com It is also crucial for optimizing purification protocols, distinguishing the target compound from unreacted starting materials or byproducts. For instance, a crude reaction mixture might show multiple peaks, while the chromatogram of the purified product will show a single dominant peak at the correct retention time. google.com

Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, is often coupled with other detectors like mass spectrometers (LC-MS) for even more powerful analysis. researchgate.net This technique is particularly useful for separating and identifying isomers and closely related impurities in complex mixtures. researchgate.net

Table 2: Example HPLC Data for Reaction Monitoring

Compound/MixtureExample Retention Time (min)Purity (AUC %)Analytical Purpose
This compound (Starting Material)15.2>99%Purity verification before use. chemimpex.com
Crude Reaction Mixture13.7 (Unreacted Monomer), 29.6 (Product)51% (Monomer), 40% (Product)Monitoring reaction progress and identifying components. google.com
Purified Product29.6>99%Final purity assessment of the synthesized molecule. google.com

Mass Spectrometry in Structural Elucidation and Reaction Progress Monitoring

Mass spectrometry (MS) is a powerful technique used to confirm the identity of this compound and its subsequent derivatives by providing a highly accurate mass-to-charge ratio (m/z) of the molecule. The expected molecular weight for the salt is 533.69 g/mol . chemimpex.com

When coupled with liquid chromatography (LC-MS), it becomes a primary tool for monitoring reaction progress. As samples are analyzed by HPLC, the separated components are fed directly into the mass spectrometer, which confirms the mass of each peak. This unequivocally verifies which peak corresponds to the starting material, the desired product, or any side products, based on their molecular weights. researchgate.net

Tandem mass spectrometry (MS/MS) provides deeper structural information through fragmentation analysis. In MS/MS, a specific ion (e.g., the molecular ion of a synthesized peptide containing the Dab residue) is selected and fragmented. The resulting fragment ions provide information about the molecule's sequence and structure. For the underlying 2,4-diaminobutyric acid (DAB) core, characteristic fragmentation patterns can be observed. nih.gov This technique is invaluable for confirming that the amino acid has been correctly incorporated into a larger molecule and for elucidating the structure of unknown byproducts. researchgate.netnih.gov

Table 3: Mass Spectrometry Data for Diaminobutyric Acid Derivatives

TechniqueIon TypePrecursor m/zKey Fragment m/zApplication
LC-MS[M+H]⁺534.7N/AConfirming molecular weight of this compound derivatives in a reaction mixture.
GC-EI-TOFPositiveN/A174.0, 102.0, 100.0, 86.0Fragmentation pattern for identifying the core DAB structure. nih.gov
MS/MS[M-H]⁻117.199.2Structural elucidation of the underivatized 2,4-diaminobutyric acid backbone. nih.gov

Crystallographic Studies for Conformation and Interaction Analysis

While a specific crystal structure for Nα-Boc-Nγ-Z-D-2,4-diaminobutyric acid dicyclohexylammonium (B1228976) salt is not publicly available in crystallographic databases, the principles of X-ray crystallography are highly relevant for understanding its solid-state conformation. Analysis of closely related molecules, such as Nγ-acetyl-L-2,4-diaminobutyric acid (γ-NADA), provides significant insight. mdpi.com

A crystallographic study of γ-NADA revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁, forming a zwitterionic structure with an extensive three-dimensional network of hydrogen bonds. mdpi.com A similar analysis of this compound would precisely determine its three-dimensional shape, including the conformation of the Boc and Z protecting groups and the diaminobutyric acid backbone. It would also reveal the exact nature of the ionic interaction between the carboxylate of the amino acid and the ammonium (B1175870) group of the dicyclohexylamine (B1670486). Furthermore, it would map out intermolecular interactions, such as hydrogen bonds, which dictate how the molecules pack in a crystal lattice. This information is crucial for understanding the compound's physical properties, such as solubility and melting point, and can offer clues about its conformational preferences in solution. mdpi.com

Table 4: Representative Crystal Data for a Related Diaminobutyric Acid Derivative (γ-NADA)

ParameterValueInformation Gained
Crystal SystemOrthorhombicDefines the basic symmetry of the unit cell. mdpi.com
Space GroupP2₁2₁2₁Describes the symmetry elements within the unit cell. mdpi.com
Unit Cell Dimensionsa = 5.36 Å, b = 8.37 Å, c = 16.91 ÅProvides the size and shape of the repeating crystal unit. mdpi.com
Key FeatureZwitterionic formConfirms the charge state of the molecule in the solid state. mdpi.com
InteractionsExtensive H-bond networkExplains the stability of the crystal lattice and influences physical properties. mdpi.com

Computational Chemistry and Molecular Modeling for Reactivity Prediction

Computational chemistry offers a powerful avenue for predicting the reactivity and conformational landscape of this compound without the need for empirical experimentation. Methods like Density Functional Theory (DFT) can be used to model the electronic structure of the molecule, providing insights into its reactivity. liverpool.ac.uk

For example, DFT calculations could be employed to:

Predict Reaction Barriers: Calculate the activation energy for deprotection of the Boc or Z group under different conditions, helping to understand the orthogonality of the protecting groups.

Model Conformational Preferences: Determine the lowest energy conformations of the molecule, revealing how the bulky protecting groups and the DCHA counterion influence its shape. This is relevant for understanding how it might dock into an enzyme active site or approach another reactant in solution.

Analyze Reaction Mechanisms: A plausible mechanism for a reaction, such as a coupling or cyclization step, can be proposed and evaluated computationally. liverpool.ac.uk The energies of intermediates and transition states can be calculated to support or refute a proposed pathway.

While specific computational studies on this compound are not prominent in the literature, the application of these techniques to complex organic and peptide molecules is a well-established field. liverpool.ac.uk Such studies provide a theoretical framework that complements experimental observations from spectroscopy and chromatography, leading to a more complete understanding of the molecule's behavior.

Future Perspectives and Emerging Research Avenues

Integration with Click Chemistry and Bioorthogonal Reactions

The principles of click chemistry, characterized by rapid, specific, and high-yielding reactions, are set to expand the utility of Boc-D-Dab(Z)-OH.DCHA. issuu.com While the native compound itself is not a direct participant in the most common click reactions, its derivatives are prime candidates for such applications. The side-chain amine, once deprotected, can be readily modified to incorporate azide (B81097) or alkyne functionalities. This creates a "clickable" handle on the diaminobutyric acid residue.

For instance, derivatives like Boc-D-Dab(N3) are used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. bapeks.commedchemexpress.com These bioorthogonal reactions allow for the precise and efficient conjugation of the Dab-containing peptide to other molecules, such as fluorescent dyes, imaging agents, or drug payloads, even within complex biological systems. nih.gov This opens up possibilities for creating targeted drug delivery systems and advanced diagnostic tools. chemimpex.com

Development of Advanced Protecting Group Strategies

The success of complex peptide synthesis hinges on the strategic use of protecting groups. researchgate.net The Boc and Z groups in this compound represent a classic orthogonal pairing, where one can be selectively removed in the presence of the other. vulcanchem.com Future research will likely focus on developing even more sophisticated and orthogonal protecting group strategies to further enhance synthetic efficiency and versatility.

The exploration of alternative protecting groups for the side-chain amine of diaminobutyric acid is an active area of research. Groups like allyloxycarbonyl (Alloc) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) offer different deprotection conditions, providing chemists with a larger toolbox for intricate molecular construction. iris-biotech.desigmaaldrich.com The development of novel protecting groups that can be removed under even milder and more specific conditions will be crucial for the synthesis of highly sensitive and complex peptide architectures. nih.gov

Exploration in New Therapeutic Areas

Derivatives of 2,4-diaminobutyric acid (Dab) are being investigated for a range of therapeutic applications. google.com The incorporation of D-amino acids like D-Dab into peptide-based drugs can enhance their metabolic stability by making them resistant to enzymatic degradation. vulcanchem.com This is a significant advantage for developing therapeutics with improved in vivo half-lives.

Research has indicated the potential use of D-diaminobutyric acid derivatives in the development of modified synthetic enkephalins, which are peptides involved in pain perception. vulcanchem.com Furthermore, diaminobutyric acid derivatives have been explored for their potential in treating brain tumors and as precursors for more effective and safer versions of existing anticancer drugs like daunorubicin. google.com The ability to introduce specific modifications via the Dab side chain allows for the fine-tuning of a peptide's pharmacological properties, including receptor selectivity and potency. vulcanchem.com This opens the door to exploring Dab-containing peptides for a wide array of diseases, from neurological disorders to infectious diseases and oncology. chemimpex.comacs.org

Innovations in Large-Scale Synthesis for Pharmaceutical Applications

The increasing interest in peptide-based therapeutics necessitates the development of efficient and cost-effective large-scale synthesis methods. acs.orgnih.gov While this compound is a valuable building block, its synthesis and the subsequent peptide assembly can be complex and costly. Innovations in synthetic methodologies are crucial for making these processes more amenable to industrial-scale production.

Recent advancements in peptide synthesis, such as the development of more efficient coupling reagents and the use of green solvents, are helping to address these challenges. acs.org Furthermore, efforts to streamline the synthesis of protected amino acids, including diaminobutyric acid derivatives, are ongoing. google.comgoogle.comgoogle.com The development of robust and scalable synthetic routes will be a key factor in the successful translation of promising Dab-containing peptide candidates from the laboratory to the clinic.

Role in Advanced Materials Science and Bioconjugation (e.g., site-specific labeling)

The unique properties of this compound and its derivatives extend beyond pharmaceuticals into the realm of materials science and bioconjugation. The ability to introduce a reactive handle at a specific position within a peptide or protein sequence is invaluable for creating advanced biomaterials and for studying protein function. chemimpex.comuni-konstanz.de

Site-specific labeling allows for the attachment of probes to proteins to study their structure, dynamics, and interactions. nih.govmdpi.com The diaminobutyric acid side chain, after deprotection and modification, can serve as an attachment point for various functional groups, including those used in advanced materials. This could lead to the development of novel hydrogels, nanoparticles, and other biocompatible materials with tailored properties. The incorporation of Dab derivatives into polymers can also impart stimuli-responsive degradation properties, which is of interest for creating "smart" materials for drug delivery and tissue engineering. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.